molecular formula C23H19N3O4 B11639346 3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B11639346
M. Wt: 401.4 g/mol
InChI Key: JTUYJHJZSRXIOC-UHFFFAOYSA-N
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Description

3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: Formation of the corresponding amine

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

    Hydrolysis: Formation of carboxylic acid and amine

Scientific Research Applications

3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring may also play a role in binding to specific proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

3-nitro-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H19N3O4/c1-14(2)16-8-11-21-20(13-16)25-23(30-21)15-6-9-18(10-7-15)24-22(27)17-4-3-5-19(12-17)26(28)29/h3-14H,1-2H3,(H,24,27)

InChI Key

JTUYJHJZSRXIOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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